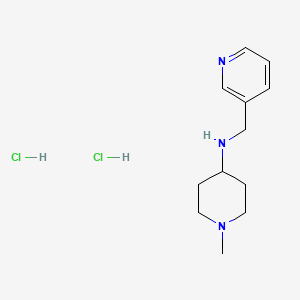

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride

Description

Stability Enhancements

- Reduced Hygroscopicity : Hydrochloride salts often exhibit lower moisture absorption compared to free bases, minimizing hydrolysis and degradation.

- pH Buffering : The chloride counterions stabilize the compound in aqueous solutions, preventing undesirable pH shifts that could alter its chemical integrity.

Solubility Profile

- Aqueous Solubility : The ionic nature of the dihydrochloride salt improves water solubility, facilitating its use in liquid formulations.

- Common Ion Effect : At low pH, solubility may decrease due to excess chloride ions, but this is mitigated in physiological conditions (pH ~7.4).

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Solubility in Water | Low (~1–10 mg/mL) | High (>50 mg/mL) |

| Hygroscopicity | Moderate to High | Low |

| Melting Point | Not Well-Defined | >200°C (decomposes) |

Properties

IUPAC Name |

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;;/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZXWTJXJWXNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview:

- Starting Materials: Cyanohydrins (e.g., derived from aldehydes or ketones) and pyridin-3-ylmethylamine or its hydrochloride salt.

- Reaction Medium: Alcoholic solvents such as methanol or ethanol, which facilitate the reduction process.

- Reaction Conditions: Room temperature to mild heating (around 25–40°C) under basic conditions.

- Reagents:

- Base: Organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to make the medium basic.

- Reducing Agent: Boron hydrides, especially sodium cyanoborohydride (NaBH₃CN), which selectively reduces iminium ions formed during the reaction.

- Additional Additives: Iron sulfate (FeSO₄·7H₂O) can be added to suppress side reactions, such as over-reduction or polymerization.

Reaction Scheme:

The cyanohydrin reacts with pyridin-3-ylmethylamine hydrochloride in the presence of a base and sodium cyanoborohydride, leading to the formation of the N-methylpiperidine derivative.

Data Table: Typical Conditions for Reductive Amination

| Parameter | Specification |

|---|---|

| Solvent | Methanol or ethanol |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 12–24 hours |

| Additives | Iron sulfate (FeSO₄·7H₂O) to suppress side reactions |

Research Findings:

- The reductive amination at room temperature offers high selectivity and yields, often exceeding 70–80%.

- The process benefits from the use of basic media and specific boron hydrides to prevent over-reduction and side reactions.

- The addition of metal salts like FeSO₄ improves the purity by quenching undesired pathways.

Multi-Step Synthesis via Cyclization and Functional Group Transformations

An alternative approach involves multi-step synthesis starting from simpler heterocyclic precursors, such as pyridine derivatives or piperidinones, followed by functional group modifications.

Key Steps:

- Preparation of Piperidinone Intermediates: Starting from pyridine derivatives, a cyclization step forms the piperidinone ring.

- Conversion to Epoxides: The ketone functional group is converted into an epoxide using reagents like hydrogen fluoride-pyridine complex.

- Introduction of Fluoro and Hydroxymethyl Groups: The epoxide undergoes nucleophilic attack to introduce fluorine and hydroxymethyl groups.

- Activation and Coupling: The hydroxymethyl group is activated as an ester (e.g., p-toluenesulfonate ester) and then reacted with nucleophiles like potassium phthalimide.

- Reductive Amination or Alkylation: The final amine is obtained via reductive amination or alkylation with methylating agents.

Data Table: Multi-Step Synthesis Overview

| Step | Reagents / Conditions | Purpose |

|---|---|---|

| Cyclization | Pyridine derivative + acid catalyst | Form piperidinone ring |

| Epoxidation | Hydrogen fluoride-pyridine complex | Convert ketone to epoxide |

| Nucleophilic Attack | Fluoride ion source, nucleophiles (e.g., potassium phthalimide) | Introduce fluoromethyl groups |

| Ester Activation | p-Toluenesulfonic acid (TsOH) or similar esterifying agent | Activate hydroxymethyl group |

| Coupling / Alkylation | Nucleophiles or reductive amination reagents | Final amine formation |

Research Findings:

- This route allows for precise functionalization and stereocontrol, but involves multiple steps, increasing complexity and cost.

- The use of protective groups and selective activation steps enhances yield and purity.

Asymmetric Synthesis and Resolution Techniques

Given the chiral nature of the target molecule, asymmetric synthesis or resolution of racemic mixtures is critical.

Approaches:

- Chiral Catalysts: Ruthenium or iridium-based catalysts under hydrogenation conditions can produce enantiomerically enriched compounds, although at high cost and pressure.

- Resolution of Racemates: Using chiral acids or chiral chromatography to separate enantiomers, which is less scalable.

Data Table: Asymmetric Synthesis Parameters

| Method | Catalysts / Reagents | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium/Iridium complexes with chiral ligands | 68–84% | High cost, requires high pressure |

| Chiral Resolution | Chiral acids or chromatography | Variable | Less scalable, labor-intensive |

Research Findings:

- Asymmetric hydrogenation provides high enantiomeric purity but is limited by cost and operational complexity.

- Resolution techniques are more practical for small-scale synthesis.

Summary of Preparation Methods

| Method Type | Advantages | Disadvantages |

|---|---|---|

| Reductive amination of cyanohydrins | Mild conditions, high selectivity, scalable | Requires careful control of side reactions |

| Multi-step heterocyclic synthesis | Precise functionalization, stereocontrol | Complex, multi-step, costly |

| Asymmetric synthesis/resolution | High enantiomeric purity | Expensive catalysts, scalability issues |

Chemical Reactions Analysis

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

Oxidation: Oxidized derivatives of the compound

Reduction: Reduced derivatives of the compound

Substitution: Substituted derivatives of the compound

Scientific Research Applications

Pharmacological Research

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride is primarily utilized in pharmacological studies, particularly in the development of new therapeutic agents targeting various neurological and psychiatric disorders. Its structural similarity to known psychoactive compounds makes it a candidate for studying receptor interactions and potential therapeutic effects on conditions such as depression and anxiety.

Neurobiology

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Studies have explored its potential as a selective serotonin reuptake inhibitor (SSRI) or as an adjunct treatment for mood disorders, enhancing the understanding of its mechanism of action on neuronal signaling pathways .

Chemical Biology

In chemical biology, this compound serves as a tool for investigating biological processes at the molecular level. It can be used to probe the function of specific proteins or enzymes involved in cellular signaling pathways, potentially leading to the identification of new drug targets .

Synthetic Intermediates

The compound is also valuable as a synthetic intermediate in the preparation of more complex molecules. Its unique functional groups allow for further chemical modifications, facilitating the synthesis of novel compounds with enhanced biological activity or specificity .

Case Study 1: Neurotransmitter Modulation

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on serotonin receptors. The findings suggested that this compound exhibits selective binding affinity, indicating its potential role as a therapeutic agent for treating mood disorders .

Case Study 2: Synthesis of Derivatives

Research conducted by Matrix Scientific demonstrated the utility of this compound in synthesizing derivatives with improved pharmacokinetic profiles. The derivatives showed enhanced solubility and bioavailability, making them suitable candidates for further pharmacological evaluation .

Case Study 3: In Vivo Studies

In vivo studies highlighted its efficacy in animal models of anxiety and depression. The results indicated significant behavioral changes consistent with anxiolytic and antidepressant effects, warranting further investigation into its clinical applications .

Mechanism of Action

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride: can be compared with other similar compounds, such as 4-(4-Methylpiperidin-1-yl)aniline and 2-(1-Methylpiperidin-4-yl)ethanamine . These compounds share structural similarities but may differ in their chemical properties and applications.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Piperidine ring with a diphenylmethoxy group.

- Molecular Formula: C₁₈H₂₁NO·HCl; MW: 303.83 g/mol (CAS: 65214-86-0) .

- Key Differences :

- The bulky diphenylmethoxy substituent increases lipophilicity compared to the pyridinylmethylamine group in the target compound.

- Likely differences in receptor binding due to steric hindrance from aromatic groups.

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine

- Structure: Combines a 1-methyl-piperidin-4-yl group with a thienopyrimidine core and morpholine substituent.

- Key Differences: Incorporation of a thienopyrimidine heterocycle (vs. pyridine) enhances π-π stacking interactions, improving kinase inhibition . The chloro and morpholine groups contribute to selectivity for ATP-binding pockets in kinases.

- Applications : Intermediate in kinase inhibitors for oncology (e.g., PI3K/mTOR inhibitors) .

5-(1-Methyl-piperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol

- Structure : Tricyclic dibenzocycloheptene fused with a 1-methyl-piperidin-4-yl group.

- Molecular Formula: C₂₁H₂₃NO; MW: 305.41 g/mol .

- Structural similarity to cyproheptadine derivatives suggests antihistaminic or antiserotonergic activity .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Pyrrolidine (5-membered ring) substituted pyridin-3-amine.

- Molecular Formula : C₉H₁₃N₃·2HCl; MW : 236.14 g/mol (CAS: 1193388-05-4) .

- Key Differences: Smaller pyrrolidine ring (vs. Dihydrochloride salt parallels the target compound’s solubility profile .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Compared Compounds

*Estimated based on patent data .

Biological Activity

(1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₂H₂₁Cl₂N₃

- Molecular Weight: 278.23 g/mol

- CAS Number: 1185297-99-7

The compound is believed to interact with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors, which are implicated in numerous physiological processes including mood regulation, thermoregulation, and pain perception. Its structural similarity to known receptor ligands suggests potential agonistic or antagonistic activities.

Biological Activity

1. Serotonin Receptor Interaction

Research indicates that compounds similar to this compound may exhibit selective binding to serotonin receptors, particularly the 5-HT1A subtype. This interaction can influence mood and anxiety levels, making it a candidate for antidepressant therapies .

2. Antioxidant Properties

Studies have shown that related piperidine derivatives possess antioxidant capabilities, which may contribute to their neuroprotective effects. This property is crucial in the context of neurodegenerative diseases where oxidative stress plays a significant role .

3. Cytotoxicity and Antimicrobial Activity

There is emerging evidence that piperidine derivatives can exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be leveraged for therapeutic purposes in oncology .

Case Studies

Q & A

Q. What safety protocols are recommended for handling (1-Methyl-piperidin-4-yl)-pyridin-3-ylmethylamine-dihydrochloride in laboratory settings?

- Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and chemical splash goggles. Use fume hoods for ventilation .

- First Aid :

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes.

- Eye Exposure: Rinse eyes with water for 10–15 minutes, remove contact lenses if present .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid discharge into waterways .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : While direct synthesis data is limited, analogous piperidine-pyridine derivatives are synthesized via:

- Stepwise Alkylation : Reacting pyridine-3-ylmethylamine with 1-methyl-piperidin-4-yl halides in dichloromethane (DCM) under basic conditions (e.g., NaOH), followed by HCl salt formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Answer : Key methods include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., piperidine methyl group at δ ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., calculated 236.14 g/mol for free base) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for alkylation steps. ICReDD’s methodology integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on existing piperidine-pyridine reaction datasets to predict yields and side products .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) to identify solvent- or pH-dependent variations .

- Control Experiments : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

Q. What strategies resolve low yields during the alkylation of piperidine derivatives?

- Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DCM) to improve reagent solubility and reaction kinetics. Evidence suggests DCM reduces byproduct formation in analogous reactions .

- Temperature Gradients : Perform reactions at 0°C (to suppress side reactions) or reflux (to accelerate kinetics), depending on intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.